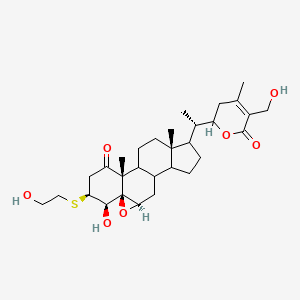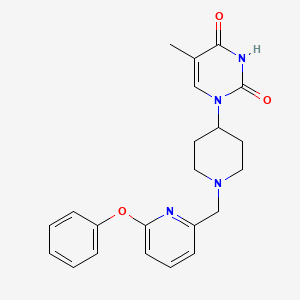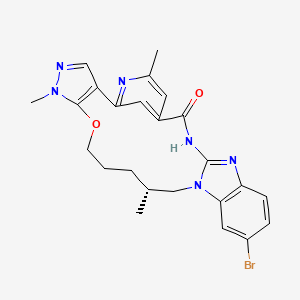
N-Dechloroethyl Cyclophosphamide-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Dechloroethyl Cyclophosphamide-d4 is a deuterium-labeled derivative of N-Dechloroethyl Cyclophosphamide. This compound is primarily used as a stable isotope-labeled internal standard in various analytical applications. It is a colorless solid that is slightly soluble in organic solvents such as chloroform and methanol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Dechloroethyl Cyclophosphamide-d4 is synthesized through a deuterium substitution reaction. The process involves the use of deuterium-labeled compounds to replace hydrogen atoms in N-Dechloroethyl Cyclophosphamide. The reaction typically occurs under inert atmosphere conditions and at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound involves large-scale deuterium exchange reactions. The process is carried out in specialized reactors designed to handle deuterium gas and maintain the required reaction conditions. The product is then purified through crystallization and other separation techniques to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-Dechloroethyl Cyclophosphamide-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent compound.
Substitution: Deuterium atoms can be replaced with other isotopes or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Deuterium exchange reactions often use deuterium gas or deuterated solvents.
Major Products Formed
The major products formed from these reactions include various deuterium-labeled derivatives and oxides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-Dechloroethyl Cyclophosphamide-d4 is widely used in scientific research, particularly in:
Chemistry: As an internal standard in mass spectrometry for quantifying N-Dechloroethyl Cyclophosphamide and its metabolites.
Biology: Used in metabolic studies to trace the pathways and interactions of N-Dechloroethyl Cyclophosphamide in biological systems.
Medicine: Employed in pharmacokinetic studies to understand the distribution and elimination of N-Dechloroethyl Cyclophosphamide.
Industry: Utilized in the development and validation of analytical methods for quality control and regulatory compliance
Mécanisme D'action
N-Dechloroethyl Cyclophosphamide-d4 exerts its effects through its role as an internal standard. It does not have a direct pharmacological effect but is used to ensure the accuracy and precision of analytical measurements. The deuterium labeling allows for differentiation from the parent compound in mass spectrometric analysis, providing reliable quantification and identification .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Dechloroethyl Cyclophosphamide: The parent compound without deuterium labeling.
Dechloroethylifosfamide: Another derivative with similar chemical properties.
Cyclophosphamide: A widely used chemotherapeutic agent with a similar core structure.
Uniqueness
N-Dechloroethyl Cyclophosphamide-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research and industrial applications where accurate quantification is essential .
Propriétés
Formule moléculaire |
C5H12ClN2O2P |
|---|---|
Poids moléculaire |
202.61 g/mol |
Nom IUPAC |
N-(2-chloro-1,1,2,2-tetradeuterioethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C5H12ClN2O2P/c6-2-4-8-11(9)7-3-1-5-10-11/h1-5H2,(H2,7,8,9)/i2D2,4D2 |
Clé InChI |
DZKGMGPLDJOVCX-BYUTVXSXSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])Cl)NP1(=O)NCCCO1 |
SMILES canonique |
C1CNP(=O)(OC1)NCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


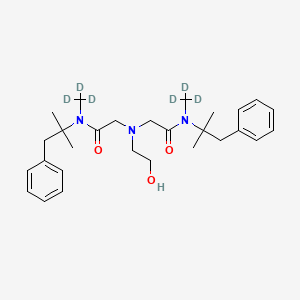
![[4-[(2-hydroxyethylamino)methyl]-3-methoxyphenyl]-(4-phenyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B12420111.png)
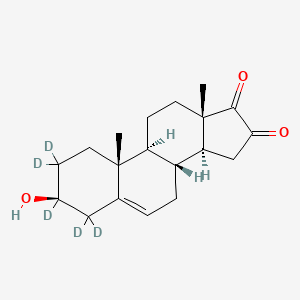
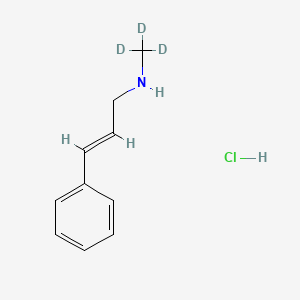
![Benz[a]anthracen-3-ol-d11 (Major)](/img/structure/B12420122.png)





